molecular formula C17H15N3O B7811703 2-(benzylamino)-6-phenyl-1H-pyrimidin-4-one

2-(benzylamino)-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7811703
M. Wt: 277.32 g/mol
InChI Key: VUGHSKNAAGOYPL-UHFFFAOYSA-N
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Description

2-(Benzylamino)-6-phenyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with benzylamino and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-6-phenyl-1H-pyrimidin-4-one typically involves the reaction of benzylamine with a suitable pyrimidine precursor. One common method is the condensation of benzylamine with 2-chloro-6-phenylpyrimidin-4-one under reflux conditions in ethanol. The reaction proceeds through nucleophilic substitution, where the benzylamine displaces the chlorine atom on the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidinone ring to a dihydropyrimidine derivative.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylamino)-6-phenyl-1H-pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzylamino)-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in Alzheimer’s disease . The compound binds to the active sites of these enzymes, blocking their activity and thereby reducing the formation of amyloid plaques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-6-phenyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in neurodegenerative diseases makes it a promising candidate for drug development.

Properties

IUPAC Name

2-(benzylamino)-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-16-11-15(14-9-5-2-6-10-14)19-17(20-16)18-12-13-7-3-1-4-8-13/h1-11H,12H2,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGHSKNAAGOYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC2=NC(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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